molecular formula C15H26N4 B7553618 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B7553618
M. Wt: 262.39 g/mol
InChI Key: URDCHTFUBUTQLU-UHFFFAOYSA-N
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Description

7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, studies suggest that it may act as a GABA-A receptor modulator, which could explain its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has a low toxicity profile and does not produce significant adverse effects. It has been shown to have anxiolytic, anticonvulsant, and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its low toxicity profile. However, its limited solubility in water can be a limitation for certain experiments.

Future Directions

There are several future directions for the study of 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine. One direction is to investigate its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to explore its potential as an anticonvulsant agent for the treatment of epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective formulations for its use in various applications.
In conclusion, 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that has potential applications in various scientific research fields. Its low toxicity profile and potential therapeutic effects make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and to develop more effective formulations for its use in various applications.

Synthesis Methods

The synthesis of 7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine involves the reaction of cyclohexylmethylamine with 2-bromo-1-propanol to form 7-(cyclohexylmethyl)-3-hydroxypropan-2-amine. This intermediate is then reacted with 3,4,5-trimethoxyphenylacetonitrile to form the target compound.

Scientific Research Applications

7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has shown potential applications in various scientific research fields. It has been studied as a potential anticonvulsant, anxiolytic, and antidepressant agent. It has also been investigated for its potential use in the treatment of neuropathic pain and cognitive disorders.

properties

IUPAC Name

7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4/c1-12(2)15-17-16-14-11-18(8-9-19(14)15)10-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDCHTFUBUTQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

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